molecular formula C18H28N2O3 B5884988 2-(2-methoxyphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide

2-(2-methoxyphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide

Cat. No. B5884988
M. Wt: 320.4 g/mol
InChI Key: HTGODGNZBPVABZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as MPPA and has been found to have various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of MPPA involves the inhibition of PDE4 activity. PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a signaling molecule that plays a role in the regulation of inflammation and immune response. By inhibiting PDE4, MPPA increases the levels of cAMP, which in turn leads to a reduction in inflammation and immune response.
Biochemical and Physiological Effects:
In addition to its inhibition of PDE4, MPPA has been found to have other biochemical and physiological effects. It has been shown to modulate the activity of other enzymes and receptors, including the adenosine A2A receptor. MPPA has also been found to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using MPPA in lab experiments is its specificity for PDE4 inhibition. This specificity allows for the targeted modulation of inflammation and immune response, which may be beneficial in the study of diseases such as asthma and COPD. However, one limitation of using MPPA is its potential toxicity. Studies have shown that high doses of MPPA can lead to liver damage and other adverse effects.

Future Directions

For the study of MPPA include the development of derivatives with improved specificity and reduced toxicity, investigation of potential therapeutic applications in other inflammatory diseases, and further research to fully understand its biochemical and physiological effects.

Synthesis Methods

The synthesis of MPPA involves the reaction of 2-methoxyphenol with N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide in the presence of a catalyst. The reaction is carried out in a solvent and requires specific conditions to achieve a high yield of the desired product.

Scientific Research Applications

MPPA has been studied for its potential applications in scientific research. It has been found to have various biochemical and physiological effects, including the ability to modulate the activity of certain enzymes and receptors. MPPA has been shown to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme that plays a role in the regulation of inflammation and immune response. This inhibition has been found to have potential therapeutic applications in the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

properties

IUPAC Name

2-(2-methoxyphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-17(2)10-13(11-18(3,4)20-17)19-16(21)12-23-15-9-7-6-8-14(15)22-5/h6-9,13,20H,10-12H2,1-5H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGODGNZBPVABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)COC2=CC=CC=C2OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49733098
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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